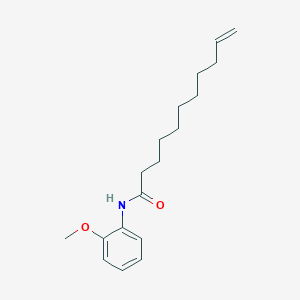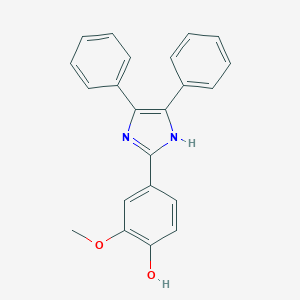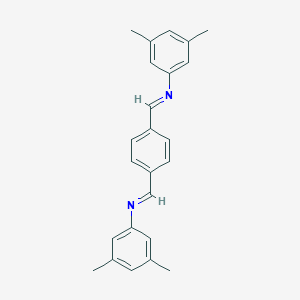
cyclooctane-1,5-dione
Vue d'ensemble
Description
1,5-Cyclooctanedione, also known as cyclooctane-1,5-dione, is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 g/mol .
Synthesis Analysis
The synthesis of 1,5-Cyclooctanedione has been studied in the context of the liquid phase ketonization of 1,5-cyclooctadiene by nitrous oxide . The reaction proceeds without a catalyst in the temperature range 473–553 K with an activation energy of 113 kJ mol−1 and is first order with respect to the initial reactants .Molecular Structure Analysis
The molecular structure of 1,5-Cyclooctanedione consists of a cyclooctane ring with two carbonyl groups at the 1 and 5 positions . The InChI key for 1,5-Cyclooctanedione is HNIJGYLFFVBUNQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The mechanism of the reaction involves the consecutive ketonization of two C=C bonds in the 1,5-cyclooctadiene molecule, with the intermediate formation of an unsaturated monoketone . Further ketonization of this monoketone leads to two isomeric diketones: 1,4- and 1,5-cyclooctanedione .Physical And Chemical Properties Analysis
1,5-Cyclooctanedione has a density of 1.0±0.1 g/cm³ . It has a boiling point of 260.7±33.0 °C at 760 mmHg . The compound has a molar refractivity of 37.2±0.3 cm³ . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has a polar surface area of 34 Ų .Applications De Recherche Scientifique
Synthèse de bis(oxiranes) spirocycliques
Cyclooctane-1,5-dione : sert de structure centrale dans la synthèse de nouveaux bis(oxiranes) spirocycliques. Ces composés sont synthétisés par des réactions de Corey-Chaykovsky et ont des applications potentielles en chimie organique et en conception de médicaments en raison de leurs propriétés régiosélectives et stéréosélectives .
Réactivité envers NaN3
La réactivité des dérivés de la This compound envers l’azoture de sodium (NaN3) a été explorée pour créer des composés polyfonctionnels. Ces réactions peuvent conduire à la formation de nouveaux cycles à trois ou six chaînons contenant de l’oxygène, qui sont précieux dans la synthèse de composés hétérocycliques .
Construction de composés polyfonctionnels
La capacité du composé à subir une ouverture de cycle nucléophile en fait un précurseur précieux pour la construction de composés polyfonctionnels. Ces composés ont des applications dans le développement de nouveaux matériaux et d’architectures moléculaires complexes .
Réactions de cyclisation transannulaire
This compound : est connue pour subir des réactions de cyclisation transannulaire. Cette propriété est utilisée pour synthétiser des diazatricyclododécanols et des tridecanols, qui ont des utilisations potentielles en chimie médicinale et comme intermédiaires en synthèse organique .
Synthèse d’oxabicyclo nonanes
Le composé est utilisé dans la synthèse d’oxabicyclo nonanes, qui sont importants dans la création de composés polyfonctionnels. Ces structures sont importantes dans le domaine de la synthèse chimique et de la science des matériaux .
Conception de médicaments et applications médicinales
En raison de la présence de cycles oxiranne déficients en électrons, les dérivés de la This compound sont de puissants outils en conception de médicaments. Ils sont utilisés dans la construction de nouveaux candidats médicaments, en particulier comme agents alkylants .
Synthèse de dérivés de cyclooctane
This compound : est un matériau de départ pour la synthèse de divers dérivés de cyclooctane. Ces dérivés sont sujets à des réactions transannulaires, ce qui en fait des candidats intéressants pour de nouvelles approches de structures polycycliques .
Applications en science des matériaux
La polyvalence de la This compound pour former différents groupes fonctionnels en fait un composé précieux en science des matériaux. Elle peut être utilisée pour développer de nouveaux matériaux ayant des propriétés spécifiques adaptées aux applications de pointe .
Mécanisme D'action
Target of Action
Cyclooctane-1,5-dione primarily targets 1,2-diaminoarenes and 1,3-diaminopropane . These compounds are used in the synthesis of various organic compounds, making them crucial targets for this compound.
Mode of Action
The compound undergoes transannular cyclization upon treatment with its targets . This process involves the formation of a cyclic structure through a reaction within the molecule itself. The result of this interaction is the formation of 2,5-diazatricyclo dodecan-6-ols or 2,6-diazatricyclo tridecan-7-ol , depending on the target .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transannular cyclization . This pathway is significant in organic chemistry for the synthesis of complex cyclic structures. The compound’s interaction with its targets leads to the formation of substituted diazatricyclo alkanes .
Result of Action
The result of this compound’s action is the formation of 2,5-diazatricyclo dodecan-6-ols or 2,6-diazatricyclo tridecan-7-ol . These compounds are of interest in organic chemistry for their potential applications in the synthesis of various organic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
cyclooctane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-4-8(10)6-2-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIJGYLFFVBUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933502 | |
| Record name | Cyclooctane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1489-74-3 | |
| Record name | 1,5-Cyclooctanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Cyclooctanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Cyclooctanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Cyclooctanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP2M7JM3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes cyclooctane-1,5-dione particularly susceptible to transannular reactions?
A1: this compound readily undergoes transannular reactions due to its inherent conformational flexibility. This allows the two carbonyl groups to approach each other closely across the ring, facilitating interactions between reactive centers on opposite sides of the molecule. This characteristic is highlighted in multiple studies where this compound acts as a precursor for synthesizing complex polycyclic structures. For instance, it reacts with diaminoarenes to yield substituted 2,5-diazatricyclo[4.3.3.01,5]dodecan-6-ols. [] Similarly, its reaction with lead tetraacetate produces bicyclic bis(arylazo) compounds through a transannular pathway. []
Q2: How does the presence of the 1,5-dione moiety in this compound influence its reactivity?
A2: The 1,5-dione moiety exerts significant influence over the reactivity of this compound. For example, nitrous oxide effectively ketonizes the double bonds of 1,5-cyclooctadiene, leading to the formation of this compound as a stable product. [] This reaction pathway highlights the role of the diketone system in stabilizing the cyclic structure. Additionally, the presence of the two electron-withdrawing carbonyl groups enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack, as observed in its reactions with diamines. []
Q3: Can you elaborate on the structural features of this compound derived from spectroscopic analyses?
A3: Spectroscopic techniques, particularly NMR spectroscopy and photoelectron spectroscopy (PES), provide valuable insights into the structure of this compound and its derivatives. NMR analysis has been instrumental in elucidating the conformation and configuration of various reaction products, such as the bicyclic alcohols formed from the reduction of 2,4,6,8-tetrabromo-cyclooctane-1,5-dione. [] Furthermore, PES studies, particularly He(Iα) PES, have revealed significant differences in orbital interactions within polycyclic 1,5-diketones derived from this compound. These studies highlight the influence of substituents and ring strain on electronic structures. []
Q4: What are the potential advantages of using this compound as a starting material in organic synthesis?
A4: this compound presents several advantages as a versatile building block in organic synthesis:
- Transannular Reactivity: Its propensity for transannular reactions allows for the efficient construction of complex polycyclic frameworks. [, ]
Q5: Has the crystal structure of this compound been determined, and what insights does it provide?
A5: Yes, X-ray crystallographic studies have determined the crystal structure of this compound and its derivatives, including the dioxime. [] These analyses provide detailed information about bond lengths, bond angles, and the overall molecular conformation in the solid state. In the case of this compound-dioxime, the crystal structure revealed the formation of hydrogen-bonded trimers with approximate C3h symmetry. [] Such insights are crucial for understanding the compound's physical properties and reactivity.
Q6: Are there any known synthetic routes for obtaining this compound?
A6: Yes, several synthetic approaches have been explored for accessing this compound and its derivatives. One efficient method involves the ketonization of 1,5-cyclooctadiene using nitrous oxide. This reaction proceeds without the need for a catalyst and offers a direct route to the diketone. [] Additionally, researchers have explored the synthesis of this compound derivatives through various transformations of readily available starting materials. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
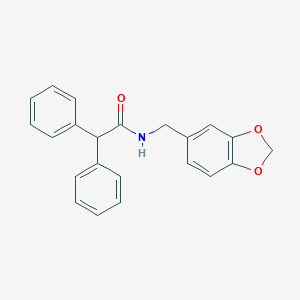
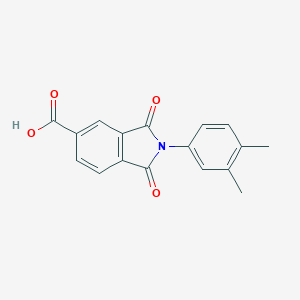

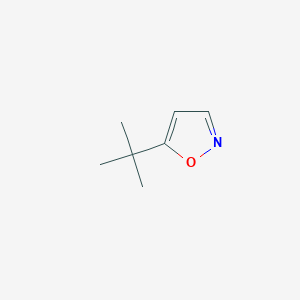
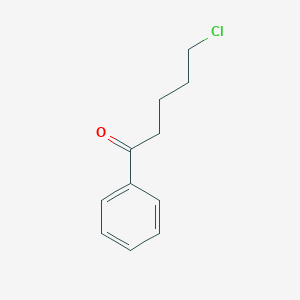
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
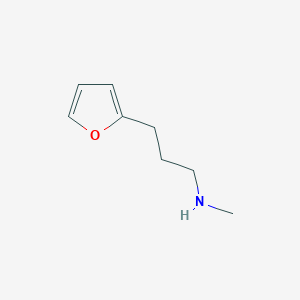
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
